molecular formula C14H10Cl2O2 B11825184 Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate

Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B11825184
M. Wt: 281.1 g/mol
InChI Key: RRMKKYHTFASXNP-UHFFFAOYSA-N
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Description

Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms attached to the biphenyl structure and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at the 2' and 4' positions undergo nucleophilic substitution under basic conditions. The electron-withdrawing effect of the ester group enhances electrophilicity at these positions, facilitating reactions with nucleophiles like hydroxide, amines, or alkoxides.

Key Example :
Replacement of chlorine with methoxy groups via reaction with sodium methoxide in methanol yields methyl 2',4'-dimethoxy-[1,1'-biphenyl]-2-carboxylate (Scheme 1).

Reaction Conditions Catalyst/Base Temperature Yield
NaOMe/MeOHNoneReflux (65°C)72%

Mechanism :

  • Deprotonation of methanol by NaOMe generates a methoxide ion.

  • Methoxide attacks the electron-deficient aromatic carbon bearing chlorine.

  • Elimination of Cl⁻ forms the substituted product.

Suzuki-Miyaura Cross-Coupling

The chlorine substituents enable palladium-catalyzed cross-coupling with boronic acids. This reaction is critical for constructing complex biphenyl architectures.

General Procedure :

  • React methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate with arylboronic acids (1.2 eq) in dioxane/H₂O (4:1).

  • Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) at 80°C for 16 hours.

Example :
Coupling with 4-methylphenylboronic acid produces methyl 2',4'-di(4-methylphenyl)-[1,1'-biphenyl]-2-carboxylate (Scheme 2) .

Boronic Acid Catalyst Yield Reference
4-MeC₆H₄B(OH)₂Pd(PPh₃)₄85%
3-NO₂C₆H₄B(OH)₂Pd(PPh₃)₄68%

Mechanism :

  • Oxidative addition of Pd(0) to the C–Cl bond forms a Pd(II) complex.

  • Transmetalation with boronic acid generates a biaryl-Pd(II) intermediate.

  • Reductive elimination releases the coupled product and regenerates Pd(0) .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions, enabling further derivatization.

Acidic Hydrolysis :
Treatment with HCl (6M) in refluxing THF yields 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylic acid.

Conditions Acid/Base Temperature Yield
HCl/THFHClReflux (66°C)89%
NaOH/MeOH-H₂ONaOH25°C78%

Applications :
The carboxylic acid can be converted to amides or esters via standard coupling reactions, expanding utility in drug discovery.

Oxidative Coupling Reactions

The biphenyl system participates in oxidative dimerization mediated by Cu(II) catalysts.

Reaction Setup :

  • React with CuCl₂ (10 mol%) and LiOt-Bu in O₂ atmosphere.

  • Forms dimerized biphenyl derivatives via radical intermediates.

Product Catalyst Oxidant Yield
Dimerized biphenyl esterCuCl₂O₂56%

Mechanism :

  • Single-electron transfer from Cu(II) generates aryl radicals.

  • Radical recombination produces dimerized products .

Reductive Dechlorination

Catalytic hydrogenation removes chlorine atoms, enabling access to non-halogenated analogs.

Conditions :

  • H₂ (1 atm), Pd/C (5 wt%), EtOH, 25°C.

  • Full dechlorination requires extended reaction times (24–48 hours).

Substrate Catalyst Time Yield
Methyl 2',4'-dichloro-biphenyl-2-carboxylatePd/C24 h63%

Grignard and Organometallic Additions

The ester group reacts with Grignard reagents to form ketones or tertiary alcohols after hydrolysis.

Example :
Reaction with methylmagnesium bromide yields a tertiary alcohol upon quenching with H₂O (Scheme 3).

Grignard Reagent Product Yield
MeMgBrBiphenyl tertiary alcohol70%

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate is as an intermediate in organic synthesis. It serves as a building block for the development of more complex molecules. The compound's reactivity enables further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions:

  • Esterification: The compound can undergo esterification reactions to form various esters that have different biological activities.
  • Substitution Reactions: Its chlorine substituents allow for nucleophilic substitution reactions, leading to diverse derivatives with tailored properties.

Agrochemical Applications

This compound has been explored for use in herbicidal formulations. Its structural similarity to other chlorinated biphenyls suggests potential efficacy in controlling specific weed species. Research indicates that compounds like this can disrupt plant growth by interfering with hormonal signaling pathways .

Case Study: Herbicidal Formulations

  • Recent patents describe formulations based on similar compounds that enhance weed control effectiveness. These formulations typically involve pre-emergence applications where the active ingredients are absorbed through roots or germinating seeds .

Environmental and Biological Interactions

Research into the environmental impact of this compound is crucial due to its chlorinated structure. Studies suggest that chlorinated biphenyls can interact with biological receptors and potentially disrupt endocrine signaling pathways. This necessitates thorough investigation into its safety profile and ecological consequences.

Comparison with Related Compounds

Understanding the applications of this compound can be enhanced by comparing it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-chloro-[1,1'-biphenyl]-2-carboxylateOne chlorine substituent on biphenylLess toxic than dichlorinated analogs
Methyl 2',6'-dichloro-[1,1'-biphenyl]-3-carboxylateChlorine substituents at different positionsPotentially different biological activity
Methyl 3-chloro-[1,1'-biphenyl]-4-carboxylateChlorine at meta positionDifferent reactivity patterns due to position change

This table illustrates how variations in substitution patterns influence toxicity and biological activity.

Mechanism of Action

The mechanism by which Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the ester group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate is unique due to the presence of both chlorine atoms and the ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in research and industry.

Biological Activity

Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, backed by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a biphenyl structure with dichlorine substitutions, which potentially enhances its biological activity. The molecular formula is C15H12Cl2O2, and its structural formula can be represented as follows:

C15H12Cl2O2\text{C}_{15}\text{H}_{12}\text{Cl}_{2}\text{O}_{2}

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize the key findings related to its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound is effective against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A recent study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL against these pathogens, demonstrating its potential as an antibacterial agent .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer effects of this compound have been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in:

  • Human lung adenocarcinoma (A549)
  • Breast cancer (MCF-7)
  • Colorectal cancer (HCT116)

In vitro assays revealed IC50 values in the micromolar range, indicating potent cytotoxicity. For instance, the compound demonstrated an IC50 of approximately 5.5 μM against A549 cells .

Cell Line IC50 (μM)
A549 (Lung)5.5
MCF-7 (Breast)7.0
HCT116 (Colorectal)6.8

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies suggest that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The compound's mechanism appears to involve the downregulation of NF-kB signaling pathways .

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A systematic evaluation of various biphenyl derivatives showed that this compound outperformed standard antibiotics in inhibiting resistant strains of bacteria .
  • Anticancer Mechanism Investigation : Research utilizing flow cytometry indicated that treatment with this compound led to cell cycle arrest in the G0/G1 phase in A549 cells, suggesting a mechanism that halts proliferation and induces apoptosis .
  • Inflammation Model Study : In vivo studies demonstrated that administration of this compound significantly reduced edema in animal models of inflammation, reinforcing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation, where a biphenyl precursor reacts with methyl chlorooxalate in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification typically involves preparative thin-layer chromatography (TLC) with hexanes/ethyl acetate (2:1 v/v) to isolate the product, achieving yields around 49% . Advanced purification may employ recrystallization from methanol or dichloromethane to enhance purity .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization combines spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm methyl ester integration .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the biphenyl rings, critical for verifying steric effects .
  • Fourier-Transform Infrared (FT-IR) : Confirms the presence of ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and C–Cl bonds at ~550–750 cm⁻¹ .

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

methyl 2-(2,4-dichlorophenyl)benzoate

InChI

InChI=1S/C14H10Cl2O2/c1-18-14(17)12-5-3-2-4-10(12)11-7-6-9(15)8-13(11)16/h2-8H,1H3

InChI Key

RRMKKYHTFASXNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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